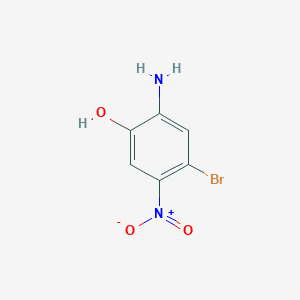

2-Amino-4-bromo-5-nitrophenol

Description

Significance of Substituted Phenolic Frameworks in Advanced Chemical Synthesis

Substituted phenols, in general, are of paramount importance in organic synthesis, serving as foundational materials for a vast range of more complex molecules. wisdomlib.orgrsc.org Their hydroxyl group can direct electrophilic aromatic substitution to specific positions on the ring and can be readily converted into other functional groups, enhancing their synthetic utility. solubilityofthings.com The presence of various substituents further modulates the reactivity and properties of the phenolic ring, allowing for the fine-tuning of molecular characteristics for specific applications. solubilityofthings.com

Phenolic compounds are integral to the production of numerous high-value chemicals, including pharmaceuticals, agrochemicals, and polymers. units.it About ten percent of the top-selling pharmaceuticals contain phenolic moieties. units.it The ability to introduce a variety of functional groups onto the phenol (B47542) scaffold through reactions like alkylation, acylation, and halogenation makes them versatile platforms for constructing diverse molecular architectures. rsc.org

Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds in phenols, offering a more atom-economical and efficient route to complex phenolic derivatives. rsc.org Furthermore, the photocatalytic properties of phenolate (B1203915) anions are being explored, opening new avenues for green and sustainable chemical transformations. units.itacs.org

Academic Context and Research Trajectory of 2-Amino-4-bromo-5-nitrophenol as a Representative Compound

This compound, with its specific arrangement of functional groups, serves as an interesting case study within the broader class of substituted phenols. While specific, in-depth research solely focused on this compound is not extensively documented in readily available literature, its synthesis and properties can be inferred from general principles of organic chemistry and studies on related compounds.

The synthesis of this compound would likely involve a multi-step process. A plausible route could start with the nitration of a suitable bromophenol, followed by the introduction of the amino group. For instance, the nitration of 4-bromophenol (B116583) would likely yield a mixture of isomers, from which the desired 4-bromo-2-nitrophenol (B183274) could be separated. Subsequent reduction of the nitro group would yield 2-amino-4-bromophenol. chemicalbook.com Nitration of this intermediate would then need to be carefully controlled to introduce the nitro group at the 5-position. An alternative approach could involve the bromination of 2-amino-5-nitrophenol (B90527). google.com

The reactivity of this compound is dictated by its functional groups. The amino group makes the ring more susceptible to electrophilic substitution, while the nitro group is deactivating. The interplay between these groups, along with the bromine atom and the hydroxyl group, would determine the regioselectivity of further reactions. For example, the amino group could be acetylated to modulate its directing effect before further electrophilic substitution is attempted. The nitro group can be reduced to an amino group, opening up possibilities for the synthesis of diamino-bromophenols.

The following tables summarize some of the key properties and potential reactions of this class of compounds.

Table 1: Physicochemical Properties of a Representative Isomer (2-Amino-3-bromo-5-nitrophenol)

| Property | Value | Source |

| Molecular Formula | C6H5BrN2O3 | nih.gov |

| Molecular Weight | 233.02 g/mol | nih.gov |

| IUPAC Name | 2-amino-3-bromo-5-nitrophenol | nih.gov |

| InChI Key | BQFCKIRFZPVBJL-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | C1=C(C=C(C(=C1O)N)Br)N+[O-] | nih.gov |

Table 2: Potential Synthetic Transformations of Brominated Aminonitrophenols

| Reaction Type | Reagents and Conditions | Potential Product |

| Reduction of Nitro Group | H2, Pd/C or Sn/HCl | Diaminobromophenol |

| Acetylation of Amino Group | Acetic anhydride | Acetamidobromonitrophenol |

| Diazotization of Amino Group | NaNO2, HCl | Diazonium salt intermediate |

| Etherification of Phenolic OH | Alkyl halide, base | Alkoxybromonitroaniline |

| Further Halogenation | Halogenating agent (e.g., Br2) | Polyhalogenated aminonitrophenol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O3 |

|---|---|

Molecular Weight |

233.02 g/mol |

IUPAC Name |

2-amino-4-bromo-5-nitrophenol |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2 |

InChI Key |

QWBOMOREDSPASN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Bromo 5 Nitrophenol Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 2-Amino-4-bromo-5-nitrophenol is substituted with both activating and deactivating groups, leading to a nuanced reactivity profile in aromatic substitution reactions. The amino and hydroxyl groups are strong activating, ortho-, para-directing groups, while the bromine is a deactivating, ortho-, para-director. masterorganicchemistry.com Conversely, the nitro group is a powerful deactivating, meta-directing group. masterorganicchemistry.com

This substitution pattern makes the molecule generally unreactive towards electrophilic aromatic substitution (EAS) due to the strong deactivating effect of the nitro group. masterorganicchemistry.com However, the ring is highly activated for nucleophilic aromatic substitution (SNAr), a pathway favored by the presence of strong electron-withdrawing groups like the nitro group. tandfonline.comnih.gov

Influence of Substituents on Reaction Regioselectivity and Kinetics

The regioselectivity and kinetics of substitution reactions involving derivatives of this compound are profoundly influenced by the electronic nature of its substituents.

In nucleophilic aromatic substitution (SNAr) , the nitro group, being para to the bromine atom, strongly activates that position for nucleophilic attack. This activation facilitates the displacement of the bromide ion by a nucleophile. The presence of other electron-withdrawing groups can further enhance the reaction rate. nih.gov The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, bromide). nih.gov The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. nih.gov For instance, studies on similar nitroaromatic compounds show that reaction rates can be significantly faster in ionic liquids compared to conventional solvents. nih.gov

| Substituent | Position | Type | Activating/Deactivating | Directing Effect |

| -OH | 1 | Electron-Donating | Strongly Activating | Ortho, Para |

| -NH2 | 2 | Electron-Donating | Strongly Activating | Ortho, Para |

| -Br | 4 | Halogen | Weakly Deactivating | Ortho, Para |

| -NO2 | 5 | Electron-Withdrawing | Strongly Deactivating | Meta |

This table illustrates the individual electronic effects of each functional group on an aromatic ring.

Mechanistic Elucidation of Key Transformation Steps

Mechanistic studies on related nitro-halo aromatic compounds provide insight into the transformation of this compound. The key step in SNAr reactions is the formation of the negatively charged Meisenheimer intermediate. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The strong electron-withdrawing nitro group is essential for stabilizing this intermediate through resonance.

In some cases, SNAr reactions may proceed through a concerted (cSNAr) mechanism rather than the classical two-step pathway, although the two-step mechanism featuring a Meisenheimer intermediate is more common for highly activated systems like nitroarenes. nih.gov

For industrial applications, derivatives of 2-amino-5-nitrophenol (B90527) can be prepared via a multi-step synthesis that involves the formation of a benzoxazole (B165842) intermediate. This intermediate can then undergo nucleophilic substitution, followed by ring-opening to yield the desired substituted 2-amino-5-nitrophenol derivative. google.com This synthetic strategy highlights the practical application of controlling substitution reactions on this class of molecules. google.com

Redox Chemistry of Nitro and Amino Functional Groups

The nitro and amino groups on the this compound ring are redox-active, allowing for a range of chemical transformations. The reduction of the nitro group and the oxidation of the aminophenol moiety are particularly significant.

Selective Reduction Processes and Intermediate Formation

The nitro group is highly susceptible to reduction and can be converted into an amino group, forming a diamine derivative. This transformation is valuable as it significantly alters the compound's chemical and electronic properties. google.com The reduction can be achieved using various reducing agents. The process involves the transfer of six electrons to form the amine, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Selective reduction is crucial in synthetic chemistry. Common reagents and conditions for nitro group reduction are outlined below.

| Reducing Agent / Method | Product(s) | Notes |

| H2, Pd/C | Diaminobromophenol | A common and effective catalytic hydrogenation method. |

| Sn, HCl or Fe, HCl | Diaminobromophenol | Classic method for nitro group reduction in acidic media. |

| Sodium Dithionite (Na2S2O4) | Diaminobromophenol | A milder reducing agent often used for selective reductions. |

This table presents common laboratory methods for the reduction of aromatic nitro groups.

The choice of reducing agent can be critical to avoid unwanted side reactions, especially given the presence of other functional groups.

Oxidative Transformations of Aminophenols

The o-aminophenol structure within the molecule is prone to oxidation. google.com This oxidation can lead to the formation of quinone-imine species or polymeric materials, especially under harsh conditions or in the presence of strong oxidants. The redox potential of the aminophenol can be modulated by the substituents on the ring. The electron-withdrawing nitro and bromo groups generally make the aminophenol moiety more resistant to oxidation compared to unsubstituted o-aminophenol.

Intermolecular Interactions and Proton Transfer Phenomena in Solution and Solid State

In both the solid state and in solution, molecules of this compound can engage in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are governed by the hydroxyl, amino, and nitro groups.

Hydrogen bonds can form between the hydroxyl and amino groups (as donors) and the nitro and hydroxyl groups (as acceptors). These interactions significantly influence the crystal packing in the solid state and solvation in solution. researchgate.net

Furthermore, intramolecular proton transfer is a known phenomenon in related nitroaromatic compounds, such as o-nitrophenol. nih.govillinois.edu In this process, a proton can be transferred from the hydroxyl group to the adjacent nitro group, forming an aci-nitro tautomer. researchgate.net This process can be initiated by heat (thermochromism) or light (photochromism). researchgate.net Studies on similar molecules have shown that this intramolecular proton transfer can be followed by other relaxation pathways, such as intersystem crossing to triplet states. nih.govillinois.edu The solid-state structure, particularly π-π stacking interactions between aromatic rings, can modulate the energy barriers for such proton transfer events. researchgate.net

| Interaction Type | Participating Groups (Donor → Acceptor) | State |

| Intermolecular Hydrogen Bond | -OH → -NO2, -NH2 → -OH, -OH → -OH | Solid & Solution |

| Intramolecular Hydrogen Bond | -OH → -NH2 | Solid & Solution |

| π-π Stacking | Aromatic Rings | Solid State |

| Intramolecular Proton Transfer | -OH → -NO2 | Potential (Solid & Solution) |

This table summarizes the key non-covalent interactions and potential proton transfer phenomena for this compound.

Charge Transfer Complexation Studies

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. The electronic properties of aromatic molecules are significantly influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the phenol (B47542) ring is substituted with both electron-donating groups (amino, hydroxyl) and electron-withdrawing groups (nitro, bromo). This arrangement of functional groups suggests a predisposition for participating in charge transfer interactions.

While specific studies on the charge transfer complexation of this compound are not extensively documented in publicly available literature, the behavior of structurally similar nitrophenols has been investigated. For instance, studies on various nitrophenol isomers have shown their ability to form charge-transfer complexes with different π-acceptors. mdpi.com The formation of these complexes is often characterized by the appearance of a new, long-wavelength absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. youtube.com

The electronic nature of the substituents on the phenol ring of this compound would likely lead to intramolecular charge transfer, a phenomenon observed in other substituted aromatic compounds. mdpi.com The amino and hydroxyl groups can act as internal electron donors, while the nitro group is a strong electron acceptor. This internal charge transfer character can influence the molecule's reactivity and its ability to form intermolecular charge transfer complexes.

Theoretical investigations, such as those performed on similar molecules like 2-Amino-3-bromo-5-nitropyridine, often employ computational methods like Density Functional Theory (DFT) to calculate properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and nonlinear optical properties. nih.gov These calculations can provide insights into the charge distribution and the potential for charge transfer interactions. For this compound, a low HOMO-LUMO energy gap would be indicative of a higher propensity for charge transfer.

Table 1: Expected Participants in Charge Transfer Complex Formation with this compound

| Role in Complex Formation | Potential Interacting Molecules | Rationale |

|---|---|---|

| Electron Donor | Aromatic hydrocarbons (e.g., pyrene, anthracene), Amines, Phenols | The electron-withdrawing nitro and bromo groups on the this compound ring make it a potential electron acceptor. |

| Electron Acceptor | Quinones (e.g., p-benzoquinone), Nitroaromatics (e.g., picric acid) | The electron-donating amino and hydroxyl groups on the this compound ring make it a potential electron donor. |

It is important to note that the actual formation and characteristics of charge transfer complexes involving this compound would need to be confirmed through experimental studies, such as UV-Vis spectrophotometry, to determine association constants, molar extinction coefficients, and stoichiometry of the complexes.

Role as Precursors in Advanced Organic Reactions

Substituted aminophenols are valuable precursors in the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds. This compound, with its multiple reactive sites, serves as a versatile building block in advanced organic reactions.

One significant application of related 2-amino-4-nitrophenol (B125904) derivatives is in the synthesis of heterocyclic systems. For example, these compounds can be used to prepare partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines through reactions with dibromoalkanes. researchgate.net The amino and hydroxyl groups of the aminophenol can undergo condensation reactions with appropriate bifunctional reagents to form these heterocyclic rings. The presence of the bromo and nitro substituents on the aromatic ring of this compound offers further opportunities for functionalization of the resulting heterocyclic products.

The general class of 2-amino-5-nitrophenol derivatives are also recognized as important industrial starting materials. google.com They can be converted into synthetic intermediates with higher added value, for instance, through the reduction of the nitro group to an amino group, which can then participate in further synthetic transformations. google.com These derivatives are also used as intermediates in the preparation of cyan-image-forming couplers in the field of photographic chemistry. google.com

The reactivity of the functional groups on this compound allows for a variety of synthetic manipulations. The amino group can be acylated, alkylated, or diazotized, leading to a wide array of derivatives. The nitro group can be reduced to an amine, and the bromo group can be a site for nucleophilic aromatic substitution or participation in cross-coupling reactions.

Table 2: Potential Advanced Organic Reactions Involving this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Heterocycle Formation (e.g., Benzoxazoles) | Carboxylic acids or their derivatives, with a dehydrating agent | Substituted Benzoxazoles |

| Heterocycle Formation (e.g., Benzoxazines) | Dihaloalkanes, in the presence of a base | Substituted Benzoxazines |

| Reduction of Nitro Group | Metal catalysts (e.g., Pd/C) with H₂, or other reducing agents (e.g., SnCl₂/HCl) | Diaminobromophenol derivatives |

| Nucleophilic Aromatic Substitution | Strong nucleophiles, under forcing conditions | Substitution of the bromo or nitro group |

| Cross-Coupling Reactions | Boronic acids (Suzuki coupling), Alkynes (Sonogashira coupling) with a palladium catalyst | Arylated or alkynylated derivatives |

The strategic manipulation of these functional groups makes this compound a valuable precursor for the synthesis of complex organic molecules with potential applications in materials science, pharmaceuticals, and dye chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in 2-Amino-4-bromo-5-nitrophenol. The analysis of vibrational modes is based on the characteristic frequencies at which different bonds and functional groups absorb or scatter radiation.

The spectra of substituted phenols are complex due to the coupling of vibrations of the hydroxyl, amino, and nitro groups with the phenyl ring modes. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support the assignment of experimental vibrational bands.

Key functional groups in this compound and their expected vibrational regions are:

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups give rise to stretching vibrations, typically observed in the high-frequency region of 3200-3600 cm⁻¹. Intramolecular and intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

NO₂ Vibrations: The nitro group (-NO₂) is characterized by strong asymmetric and symmetric stretching vibrations, typically found near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations, including C-H stretching (around 3000-3100 cm⁻¹), C-C stretching (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending modes at lower frequencies.

C-Br Stretching: The carbon-bromine (C-Br) stretching vibration is typically observed in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹.

The table below summarizes the expected vibrational band assignments for this compound based on characteristic frequencies for similar substituted aromatic compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ν(O-H) | Hydroxyl | ~3400 - 3500 |

| ν_as(N-H) | Amino | ~3450 - 3550 |

| ν_s(N-H) | Amino | ~3350 - 3450 |

| ν(C-H) | Aromatic | ~3000 - 3100 |

| ν_as(N=O) | Nitro | ~1500 - 1570 |

| ν(C=C) | Aromatic | ~1400 - 1600 |

| ν_s(N=O) | Nitro | ~1300 - 1370 |

| δ(O-H) | Hydroxyl | ~1200 - 1400 |

| δ(N-H) | Amino | ~1590 - 1650 |

| ν(C-N) | Amino | ~1250 - 1350 |

| ν(C-Br) | Bromo | ~500 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Isomerism

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The electron-withdrawing effects of the nitro group and the bromine atom, along with the electron-donating effects of the amino and hydroxyl groups, significantly influence the chemical shifts of the aromatic protons. The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The protons on the -NH₂ and -OH groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituents. Carbons bonded to electronegative atoms (O, N, Br) will be deshielded and appear at higher chemical shifts (downfield). The carbon attached to the hydroxyl group typically appears around 150-160 ppm, while the carbon attached to the nitro group is also shifted downfield.

The following tables present the predicted chemical shifts for this compound based on established substituent effects in substituted benzene rings.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H (position 3) | ~7.0 - 7.5 | Singlet (s) |

| Aromatic C-H (position 6) | ~7.5 - 8.0 | Singlet (s) |

| -OH | Variable (broad) | Singlet (s) |

| -NH₂ | Variable (broad) | Singlet (s) |

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-OH) | ~150 - 155 |

| C-2 (-NH₂) | ~140 - 145 |

| C-3 (-H) | ~115 - 120 |

| C-4 (-Br) | ~110 - 115 |

| C-5 (-NO₂) | ~135 - 140 |

| C-6 (-H) | ~125 - 130 |

For a planar aromatic molecule like this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would primarily confirm the spatial proximity of the substituents to the adjacent aromatic protons. However, detailed stereochemical and conformational analyses using these techniques are more commonly applied to complex, non-planar molecules with multiple chiral centers. As of now, specific studies employing advanced NMR techniques for the conformational analysis of this particular compound are not widely available in the literature.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

It is highly probable that the crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the oxygen atoms of the nitro (-NO₂) and hydroxyl groups are effective hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen-bonding motifs, such as chains or dimers, which dictate the supramolecular architecture. For instance, N-H···O and O-H···O hydrogen bonds are expected to be prominent features, linking adjacent molecules.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. This analysis maps various properties onto the molecular surface, with the dnorm surface being particularly useful for identifying regions of close intermolecular contact. Red spots on the dnorm surface highlight areas where intermolecular distances are shorter than the van der Waals radii, typically indicating hydrogen bonds.

The table below shows a hypothetical percentage contribution of various intermolecular contacts based on analyses of structurally similar compounds.

| Intermolecular Contact | Typical Percentage Contribution |

|---|---|

| H···H | 30 - 40% |

| O···H / H···O | 15 - 25% |

| C···H / H···C | 10 - 20% |

| Br···H / H···Br | 10 - 15% |

| N···H / H···N | 5 - 10% |

| Others (C···C, C···Br, etc.) | < 10% |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

The electronic structure and photophysical properties of this compound can be effectively investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide valuable insights into the electronic transitions, energy levels, and de-excitation pathways of the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, these absorptions typically occur in the ultraviolet and visible regions of the electromagnetic spectrum and are associated with π → π* and n → π* transitions.

The presence of the bromine atom at the 4-position and the nitro group at the 5-position in this compound is expected to influence the position and intensity of these absorption bands. The bromo group, being an auxochrome, may cause a bathochromic (red) shift of the absorption maxima due to its electron-donating resonance effect and electron-withdrawing inductive effect. The nitro group, a strong chromophore and electron-withdrawing group, plays a significant role in the electronic structure and is involved in charge-transfer transitions, which often result in absorption bands at longer wavelengths.

The electronic transitions in substituted phenols are sensitive to the pH of the medium. For instance, in related nitrophenols, a change in pH can lead to the deprotonation of the phenolic hydroxyl group, forming a phenolate (B1203915) ion. This typically results in a significant red shift of the absorption bands due to the increased electron-donating ability of the phenolate oxygen.

Table 1: UV-Vis Absorption Maxima for 2-Amino-4-nitrophenol (B125904)

| Wavelength (nm) |

| 224 |

| 262 |

| 308 |

Data obtained for 2-Amino-4-nitrophenol in an acidic mobile phase (pH ≤ 3) sielc.com.

Emission Spectroscopy (Fluorescence)

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. This phenomenon provides information about the excited state's energy and lifetime.

Detailed fluorescence data for this compound is not extensively documented. However, it is a general observation that many nitrophenol derivatives exhibit weak fluorescence or are non-fluorescent. The presence of the nitro group (-NO₂) often leads to efficient non-radiative decay pathways that compete with fluorescence. These pathways can include intersystem crossing to the triplet state and internal conversion, which dissipate the excitation energy as heat.

The electron-withdrawing nature of the nitro group can promote intramolecular charge transfer (ICT) upon photoexcitation. In many cases, ICT states are known to be weakly emissive or non-emissive, further contributing to the quenching of fluorescence. Therefore, it is anticipated that this compound would display very weak fluorescence, if any, due to the presence of the deactivating nitro group. The study of its emission properties would likely require sensitive instrumentation and could provide insights into the dynamics of its excited states and the mechanisms of non-radiative decay.

Computational and Theoretical Chemistry Investigations of 2 Amino 4 Bromo 5 Nitrophenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a given molecule like 2-Amino-4-bromo-5-nitrophenol, DFT calculations would typically be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield important electronic properties such as total energy, dipole moment, and the distribution of atomic charges. Despite the utility of this method, specific DFT data for the ground state properties of this compound are not available in published research.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is particularly valuable for predicting the electronic absorption spectra (UV-Vis spectra) of a compound. A TD-DFT study on this compound would calculate the energies of its electronic transitions, the corresponding oscillator strengths, and the maximum absorption wavelengths (λmax). This information is crucial for understanding the color and photochemical behavior of the compound. As with DFT, specific TD-DFT investigation results for this compound have not been reported.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests that the molecule can be easily excited and is likely to be more reactive. Analysis of the spatial distribution of the HOMO and LUMO can also reveal potential sites for electrophilic and nucleophilic attack and describe the nature of intramolecular charge transfer upon electronic excitation. Detailed analysis of the frontier molecular orbitals and charge transfer characteristics for this compound is not present in the available scientific literature.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Simulated Vibrational Spectra and Comparison with Experimental Data

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By simulating these spectra, researchers can assign specific vibrational modes (e.g., stretching, bending) to the experimentally observed absorption bands. This comparison is a powerful method for structural elucidation. A computational study on this compound would provide a table of calculated vibrational frequencies and their corresponding assignments. However, no such simulation or comparison with experimental data has been published.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts are then correlated with experimental values to aid in the assignment of signals and confirm the proposed structure. Specific calculated NMR chemical shift data for this compound are not available in existing research.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction5.5. Studies on Non-Linear Optical (NLO) Properties5.6. Conformational Analysis and Tautomeric Equilibria using Theoretical Methods5.7. Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability5.8. Thermodynamic Properties Calculations

Applications in Complex Organic Synthesis and Material Science Research

2-Amino-4-bromo-5-nitrophenol as a Versatile Synthetic Building Block

In organic synthesis, the utility of a building block is determined by its ability to participate in various chemical transformations to create diverse and complex molecular architectures. Nitro compounds, in particular, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org The diverse reactivity of this compound, with its multiple functional groups, allows it to serve as a versatile precursor for a range of more complex chemical structures, including heterocyclic systems and advanced aromatic compounds. frontiersin.orgnih.govmdpi.com

The ortho-disposed amino and hydroxyl groups on the 2-aminophenol (B121084) core are ideally positioned for cyclization reactions to form various heterocyclic structures. Derivatives of 2-aminophenol are well-established precursors for the synthesis of benzoxazoles, phenoxazines, and benzoxazepines, which are significant scaffolds in medicinal chemistry and material science. nih.govnih.govresearchgate.net

The synthesis of benzoxazoles , for instance, is a common application, often achieved through the condensation of a 2-aminophenol derivative with reagents like aldehydes, carboxylic acids, or their derivatives. nih.govnih.govmdpi.com The reaction involves the formation of an intermediate that undergoes intramolecular cyclization to yield the benzoxazole (B165842) ring system. mdpi.com Given its structure, this compound can be used to synthesize benzoxazoles with bromo and nitro substituents on the benzene (B151609) ring. These substituents can then be used for further functionalization.

Similarly, phenoxazines can be synthesized through the oxidative coupling of 2-aminophenol derivatives. researchgate.netnih.gov These compounds are of interest for their applications in electronics and as fluorescent probes. researchgate.net Research has also demonstrated the synthesis of benzoxazepines and benzoxazocines from substituted 2-aminophenols, such as 2-amino-4-nitrophenol (B125904), by reacting them with dibromoalkanes. researchgate.net This indicates a pathway for this compound to form seven- or eight-membered heterocyclic rings.

Table 1: Heterocyclic Synthesis from 2-Aminophenol Derivatives

| Heterocycle Class | Common Co-Reactants | General Reaction Type |

|---|---|---|

| Benzoxazoles | Aldehydes, Ketones, Carboxylic Acids, Amides, Acyl Chlorides | Condensation and Intramolecular Cyclization |

| Phenoxazines | Other 2-Aminophenol units, Benzoquinones | Oxidative Coupling/Condensation |

| Benzoxazepines | Dibromoalkanes (e.g., 1,3-dibromopropane) | Cyclization |

Beyond the initial heterocycle formation, the resulting substituted compounds serve as intermediates for more advanced and complex aromatic systems. The bromo and nitro groups on the this compound scaffold are particularly important in this context. The nitro group can be reduced to a second amino group, creating a new reactive site, while the bromo group can participate in cross-coupling reactions to build larger conjugated systems. For example, dinitrophenoxazines formed from 2-aminophenol can undergo nucleophilic substitution where one nitro group is displaced, allowing for the introduction of new functional groups. nih.gov This highlights how the initial substituents derived from the precursor guide the subsequent synthesis of more elaborate molecules.

Development of Functional Dyes and Pigments (Academic Synthesis Perspective)

Aminophenols are foundational components in the synthesis of azo dyes. njit.eduscialert.netuobaghdad.edu.iq The synthesis process typically involves the diazotization of the primary amino group of the aminophenol in an acidic medium, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or naphthol derivative. uobaghdad.edu.iq

This compound is a suitable candidate for this process. Its amino group can be converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction. The presence of the electron-withdrawing nitro group and the bromo group on the aromatic ring acts to modify the electronic properties of the resulting dye molecule, influencing its color and lightfastness properties. scialert.netresearchgate.net Specifically, the ortho-hydroxy group relative to the azo linkage is crucial for the formation of metal-complex dyes, where the dye molecule acts as a ligand, chelating to a metal ion like copper or chromium. njit.eduwikipedia.org This coordination often results in improved stability and wash fastness of the dye. njit.edu

Research on Metal-Organic Complexes and Coordination Chemistry

The field of coordination chemistry has seen significant exploration of o-aminophenol-based ligands due to their ability to form stable complexes with a wide range of transition metals. derpharmachemica.com The adjacent amino and hydroxyl groups provide an ideal bidentate chelation site for metal ions. These ligands are often described as "redox non-innocent," meaning the ligand itself can participate in redox reactions, which imparts interesting catalytic and electronic properties to the metal complex. derpharmachemica.com

This compound can serve as a ligand, coordinating with metal ions through the nitrogen of the amino group and the oxygen of the hydroxyl group. Research on similar aminophenol ligands has shown the formation of complexes with metals such as iron, copper, palladium, and zinc. derpharmachemica.comresearchgate.netacs.org These complexes have demonstrated potential in mimicking the activity of enzymes, such as phenoxazinone synthase and catechol oxidase, by catalyzing the aerobic oxidation of substrates. researchgate.net For instance, a dinuclear copper(II) complex has been shown to catalyze the oxidation of 2-aminophenol to aminophenoxazinone. researchgate.net The electronic properties of the ligand, modulated by the bromo and nitro substituents, would influence the stability and reactivity of the resulting metal complex.

Exploration in Advanced Photographic Chemistry (Chemical Intermediates)

Aminophenol derivatives have a long history in photographic chemistry, primarily as developing agents for black-and-white photography. wikipedia.orgmichaelandpaula.com Developing agents work by reducing exposed silver halide crystals in the photographic emulsion to black metallic silver, thus forming the visible image. wikipedia.org Both 2-aminophenol and 4-aminophenol (B1666318) derivatives are known to function as developing agents; 2-aminophenol itself has been marketed under the trade names Atomal and Ortol for this purpose. wikipedia.org

In more advanced applications, substituted aminophenols serve as crucial intermediates. Specifically, 2-amino-5-nitrophenol (B90527) derivatives are valuable as intermediates in the synthesis of cyan-image-forming couplers, which are essential components in color photography. google.com These couplers react with the oxidized color developing agent to form the cyan dye in the photographic material. wikipedia.org Therefore, this compound represents a potential precursor for the synthesis of specialized couplers and other photographic chemicals where its specific substitution pattern can be leveraged to control reactivity and the properties of the final dye image.

Design of Ligands for Chemical Probes (Focusing on Chemical Interaction Mechanisms)

Chemical probes are small molecules used to study biological systems, often by binding to a specific protein target. nih.gov The design of these probes requires a molecular scaffold that provides a specific binding interaction, and often includes a reactive group for covalent labeling and a reporter group for detection. frontiersin.org

The this compound structure possesses features that make it an interesting starting point for the design of ligands for chemical probes. The core aminophenol structure can be a basis for binding to a target protein, while its functional groups—amino, hydroxyl, bromo, and nitro—offer multiple handles for chemical modification. For example, the amino or hydroxyl group could be used to attach a fluorescent reporter tag or a reactive group for crosslinking to the target protein. frontiersin.org The bromo and nitro substituents can play a crucial role in defining the binding affinity and selectivity through specific interactions, such as hydrogen bonding or halogen bonding, with the protein's active site. nih.gov The design of such probes allows for the investigation of protein function and the identification of new therapeutic targets. nih.gov

Future Directions and Emerging Research Avenues for Halogenated Aminonitrophenols

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of halogenated aminonitrophenols has traditionally relied on methods that may involve harsh reagents and generate significant waste. The future of synthesizing these molecules lies in the adoption of green chemistry principles to enhance sustainability.

Key Research Thrusts:

Alternative Solvents and Reaction Conditions: A major focus is the replacement of conventional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. researchgate.net The development of solvent-free reaction conditions is also a key goal. paspk.org

Renewable Feedstocks: Research is moving towards utilizing renewable resources. For instance, methods for producing p-aminophenol, a related compound, from nitrobenzene (B124822) using a pressurized CO2/H2O system highlight a greener approach that avoids mineral acids. researchgate.net

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound to drive reactions can lead to significantly reduced reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves exploring novel reaction pathways that minimize the formation of byproducts.

Biodegradable Catalysts: The use of biocatalysts, such as enzymes, in the synthesis and transformation of phenolic compounds is a growing area of interest. nih.gov For example, horseradish peroxidase can be used in the treatment of halogenated phenols. nih.gov

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvents | Volatile organic compounds | Water, supercritical CO2, bio-solvents, solvent-free |

| Catalysts | Mineral acids, heavy metals | Biocatalysts, solid acid catalysts, reusable catalysts |

| Energy | Conventional heating | Microwave, ultrasound, photochemistry |

| Waste | High E-factor (Environmental Factor) | Low E-factor, focus on atom economy |

Advanced Catalyst Development for Selective Transformations

The precise control over the reactivity of the different functional groups in halogenated aminonitrophenols is a significant challenge. Advanced catalyst development is crucial for achieving high selectivity in their transformations.

Future Catalytic Strategies:

Photoredox Catalysis: This emerging field uses visible light to initiate catalytic cycles, enabling mild and highly selective C-H functionalization and amination of aromatic compounds. ijpsjournal.com This offers a powerful tool for modifying halogenated aminonitrophenols without requiring harsh conditions. ijpsjournal.com

Transition Metal Catalysis: The development of novel transition metal catalysts (e.g., based on palladium, rhodium, copper) continues to be a major research area. nih.gov These catalysts are essential for cross-coupling reactions, C-H activation, and directed functionalization, allowing for the precise installation of new substituents on the aromatic ring. mdpi.comacs.org

Nanocatalysis: The use of metal nanoparticles, often synthesized through green methods, as catalysts for reactions such as the reduction of nitro groups presents a promising avenue. nih.govresearchgate.net These catalysts offer high surface area and reactivity, often with improved efficiency and recyclability. nih.gov

Organocatalysis: The design of small organic molecules that can catalyze specific transformations offers an alternative to metal-based catalysts, often with lower toxicity and cost.

Integration with Machine Learning for Reaction Prediction and Optimization

Applications of AI and Machine Learning:

Reaction Outcome Prediction: AI models, particularly neural networks, can be trained on vast datasets of chemical reactions to predict the likely products, yields, and optimal reaction conditions for new transformations. nih.govacs.orgmit.edu This can significantly reduce the number of trial-and-error experiments needed. mindmapai.appchemcopilot.com

Synthesis Planning: Retrosynthesis algorithms powered by AI can propose novel and efficient synthetic routes to target molecules, breaking them down into simpler, readily available starting materials. mindmapai.appnih.gov

Process Optimization: Machine learning can be used to explore vast parameter spaces (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for a given reaction, leading to higher yields and purity. chemcopilot.com

Discovery of New Reactions: By analyzing existing reaction data, AI can help identify new patterns of reactivity and propose entirely new types of chemical transformations.

| AI/ML Application | Description | Potential Impact on Halogenated Aminonitrophenol Chemistry |

| Reaction Prediction | Neural networks predict products and yields of unknown reactions. nih.gov | Faster identification of successful synthetic routes. |

| Retrosynthesis | Algorithms design synthetic pathways from target molecule to starting materials. nih.gov | Discovery of more efficient and novel ways to synthesize these compounds. |

| Condition Optimization | Models identify optimal temperature, solvent, and catalyst conditions. chemcopilot.com | Improved yields, reduced byproducts, and lower costs. |

| Automated Synthesis | AI controls robotic platforms for high-throughput experimentation. pharmafeatures.com | Accelerated discovery and development of new derivatives. |

Exploration of Novel Supramolecular Assemblies and Crystal Engineering

The ability of halogenated aminonitrophenols to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, makes them excellent candidates for the construction of novel supramolecular assemblies.

Key Areas of Exploration:

Halogen Bonding: The halogen bond, an interaction between an electrophilic halogen atom and a Lewis base, is a powerful tool in crystal engineering. nih.govacs.orgresearchgate.net The bromine atom in 2-Amino-4-bromo-5-nitrophenol can act as a halogen bond donor, directing the assembly of molecules into predictable, well-defined architectures like 1D polymers. mdpi.com

Hydrogen Bonding: The amino and hydroxyl groups are strong hydrogen bond donors and acceptors, while the nitro group can act as a hydrogen bond acceptor. The interplay of these interactions can be used to create complex and functional solid-state structures.

Co-crystals: By combining halogenated aminonitrophenols with other molecules (co-formers), it is possible to create co-crystals with tailored physical properties, such as solubility, stability, and melting point. This is a key strategy in the development of new pharmaceutical and material formulations.

Functional Materials: The self-assembly of these molecules into ordered structures could lead to the development of new materials with interesting optical, electronic, or sensing properties.

Expanding the Scope of Computational Modeling for Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure and reactivity of molecules, guiding experimental work.

Future Computational Approaches:

Reactivity Prediction: DFT calculations can be used to model the electronic properties of halogenated aminonitrophenols, such as their frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. nih.govchemrxiv.org This information helps in predicting the most likely sites for electrophilic or nucleophilic attack, thereby rationalizing and predicting their reactivity in different chemical environments. nih.govresearchgate.netnih.gov

Mechanistic Studies: Computational modeling can elucidate the detailed mechanisms of complex reactions, including the structures of transition states and intermediates. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Spectroscopic Analysis: Theoretical calculations can predict spectroscopic properties (e.g., NMR, IR, UV-Vis spectra), which aids in the characterization and structural confirmation of newly synthesized compounds. nih.gov

Modeling Non-Covalent Interactions: Advanced computational methods can accurately model the strength and directionality of halogen and hydrogen bonds, which is essential for the rational design of supramolecular assemblies and co-crystals. jcsp.org.pk

The continued exploration of these emerging research avenues will undoubtedly unlock the full potential of halogenated aminonitrophenols, leading to more efficient and sustainable chemical processes and the development of novel materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-bromo-5-nitrophenol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves bromination and nitration of aminophenol derivatives. For example:

- Bromination: Use HBr or Br₂ in acetic acid under controlled temperature (0–5°C) to minimize side reactions.

- Nitration: Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.

Optimization Tips: - Monitor reaction progress using TLC or HPLC to isolate intermediates.

- Adjust stoichiometry (e.g., 1.2 equivalents of Br₂ for selective bromination) .

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove byproducts like 4-bromo-2-aminophenol .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR: Use DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and confirm substitution patterns.

- IR: Identify functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -NH₂ at ~3350 cm⁻¹).

- Crystallography:

Q. How should this compound be stored to ensure stability, and what safety protocols are recommended?

Methodological Answer:

Q. How does the reactivity of this compound compare to structurally similar halogenated nitrophenols?

Methodological Answer:

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions in this compound?

Methodological Answer:

- Electrophilic Substitution: The nitro group directs incoming electrophiles to the para position relative to itself, while the amino group activates the ortho position.

- Experimental Validation: Perform kinetic studies using isotopic labeling (e.g., D₂O exchange) or DFT calculations to map electron density distribution .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

Methodological Answer:

- Replication: Synthesize the compound using literature protocols and compare results.

- Purity Analysis: Use DSC (Differential Scanning Calorimetry) to verify melting points and detect impurities.

- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., IARC monographs ) and exclude non-validated sources .

Q. What computational tools (e.g., QSAR, DFT) are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- QSAR: Use descriptors like logP, molar refractivity, and HOMO-LUMO gaps to model antifungal activity.

- DFT: Optimize geometries at the B3LYP/6-31G* level to study electronic effects of substituents .

- Software: Gaussian or GAMESS for calculations; PyMOL for visualizing molecular interactions .

Q. How does the substitution pattern of halogen and nitro groups influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Bromo vs. Chloro: Bromo derivatives show higher lipophilicity, enhancing membrane penetration.

- Nitro Position: Para-nitro groups increase redox activity, correlating with cytotoxicity .

- Validation: Test derivatives in vitro (e.g., MIC assays for antimicrobial activity) and correlate with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.